2-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
2-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that features a unique combination of bromine, chlorine, and sulfur atoms within its structure
Mechanism of Action
Target of Action
Similar 2-pyrazoline compounds and chalcone derivatives have shown affinity to bind cholinesterase (ache and bche) active sites . These enzymes play a crucial role in neurological function by breaking down acetylcholine, a neurotransmitter involved in muscle movement, pain response, learning, and memory.
Mode of Action
The compound likely interacts with its targets through a process of selective inhibition . By binding to the active sites of AChE and BChE, it may prevent these enzymes from breaking down acetylcholine, thereby increasing the availability of this neurotransmitter.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the bromine and chlorine substituents. The final step involves the coupling of the benzamide moiety.
Formation of Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Bromine and Chlorine Substituents: Halogenation reactions are employed to introduce the bromine and chlorine atoms. Reagents such as bromine (Br2) and chlorine (Cl2) or their derivatives are commonly used.
Coupling with Benzamide: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with benzamide, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: The benzamide moiety can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
2-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-chlorophenyl)benzamide
- 2-bromo-N-(3-chlorophenyl)benzamide
- 2-bromo-N-(2-chlorophenyl)benzamide
Uniqueness
2-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to the presence of the thieno[3,4-c]pyrazole core, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3OS/c19-15-7-2-1-6-13(15)18(24)21-17-14-9-25-10-16(14)22-23(17)12-5-3-4-11(20)8-12/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCXNBQDFDLSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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